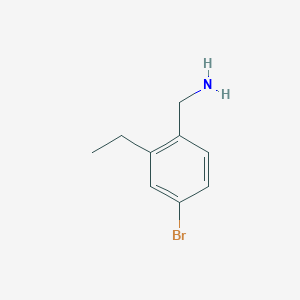
4-Bromo-2-ethyl benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Bromo-2-ethyl benzylamine is an organic compound with the chemical formula C10H14BrN. It is a white solid or liquid with a distinctive benzene fragrance. This compound is often used as a pharmaceutical intermediate and can be utilized to synthesize biologically active compounds . It is widely employed in the field of medicine, particularly in the preparation of synthetic drugs or antibiotics .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2-ethyl benzylamine can be achieved by the reaction of benzylamine with ethyl bromide under appropriate conditions . The specific preparation method involves the following steps:
Reaction Setup: Benzylamine is reacted with ethyl bromide in the presence of a suitable solvent, such as ethanol or methanol.
Reaction Conditions: The reaction is typically carried out at a temperature range of 50-70°C for several hours.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Bromo-2-ethyl benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzylamines.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Products include primary or secondary amines.
科学的研究の応用
4-Bromo-2-ethyl benzylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs and antibiotics.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-2-ethyl benzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biological processes. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity to target molecules.
類似化合物との比較
4-Bromo-2-ethyl aniline: Similar structure but with an amine group directly attached to the benzene ring.
4-Bromo-2-methyl benzylamine: Similar structure with a methyl group instead of an ethyl group.
4-Bromo benzylamine: Lacks the ethyl group, making it less bulky.
Uniqueness: 4-Bromo-2-ethyl benzylamine is unique due to the presence of both the bromine atom and the ethyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
特性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC名 |
(4-bromo-2-ethylphenyl)methanamine |
InChI |
InChI=1S/C9H12BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2,6,11H2,1H3 |
InChIキー |
PGFZRULGWHWYJT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)Br)CN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid](/img/structure/B8752275.png)


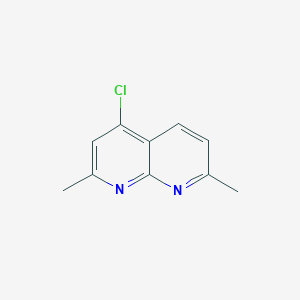
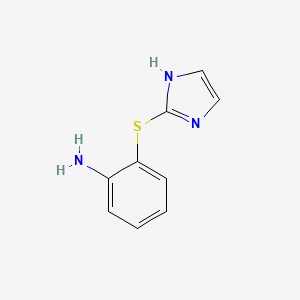
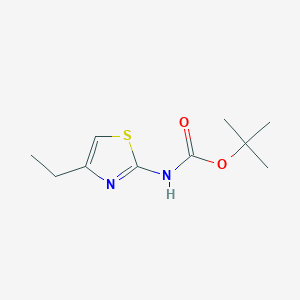
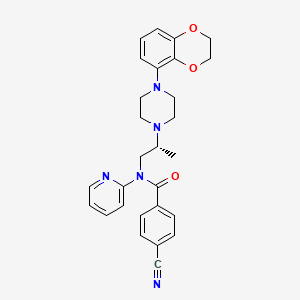


![6-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B8752320.png)



